molecular formula C10H9F3O B13671992 Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)-

Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)-

Cat. No.: B13671992
M. Wt: 202.17 g/mol
InChI Key: BHTCWAQAUHWIOT-UHFFFAOYSA-N
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Description

Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a methoxyethenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the use of trifluoromethylation agents and methoxyethenylation reagents in the presence of catalysts to achieve the desired substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the methoxyethenyl group can participate in various chemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1-phenylethenyl) ether: This compound has a similar structure but lacks the trifluoromethyl group.

    Benzene, 1-(1-methoxyethenyl)-3-methyl-: Another similar compound with a different substitution pattern on the benzene ring.

Uniqueness

Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- is unique due to the presence of both the methoxyethenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-(1-methoxyethenyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9F3O/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-6H,1H2,2H3

InChI Key

BHTCWAQAUHWIOT-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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